

# Envonalkib's Selectivity Profile: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Envonalkib**  
Cat. No.: **B10827855**

[Get Quote](#)

**Envonalkib** is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that also demonstrates significant activity against ROS1 and c-Met kinases.<sup>[1][2]</sup> Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC), its efficacy is underpinned by its specific kinase inhibition profile.<sup>[3][4]</sup> This guide provides a comparative analysis of **Envonalkib**'s cross-reactivity against other tyrosine kinases, supported by available experimental data and detailed methodologies for key assays.

## Inhibitory Activity of Envonalkib Against Primary Targets

**Envonalkib** has shown high potency against its intended targets in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its strong inhibition of ALK, including common resistance mutations.

| Target Kinase   | IC50 (nM)                   |
|-----------------|-----------------------------|
| ALK (wild-type) | 1.96                        |
| c-Met           | Data not publicly available |
| ROS1            | Data not publicly available |

Note: While **Envonalkib** is known to inhibit c-Met and ROS1, specific IC50 values from publicly available, peer-reviewed sources are not available at this time.

# Cross-Reactivity Profile Against Other Tyrosine Kinases

A comprehensive, publicly available kinase scan or a broad panel screening of **Envonalkib** against a wide array of tyrosine kinases is currently not available in the published literature. Such data is crucial for a complete understanding of its off-target effects and potential for polypharmacology. Researchers are encouraged to consult proprietary screening results or conduct independent kinase panels to fully assess the selectivity of **Envonalkib**.

Without a broad kinase panel, a detailed comparison with other TKIs in terms of off-target inhibition is not possible. The primary focus of published studies has been on its potent activity against ALK and its superiority over first-generation inhibitors like crizotinib in the context of ALK-positive NSCLC.[4][5]

## Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for common assays used in kinase inhibitor profiling.

### Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase inhibition.

**Principle:** The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. A specific antibody, labeled with a europium (Eu) chelator, binds to the kinase. When the tracer is bound to the kinase, the proximity of the Eu-donor and the tracer-acceptor fluorophores results in a high FRET signal. A test compound that competes with the tracer for the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for a typical kinase inhibition assay.

### Detailed Steps:

- Reagent Preparation:
  - Prepare a stock solution of the kinase of interest in a suitable assay buffer.
  - Prepare a stock solution of the europium-labeled anti-tag antibody.
  - Prepare a stock solution of the fluorescently labeled ATP-competitive tracer.
  - Perform a serial dilution of **Envonalkib** in DMSO to create a range of concentrations for IC<sub>50</sub> determination.
- Assay Procedure:
  - Add a small volume of each **Envonalkib** dilution to the wells of a microplate.
  - Add the kinase and Eu-labeled antibody mixture to the wells.
  - Initiate the binding reaction by adding the fluorescent tracer to the wells.
- Data Acquisition and Analysis:
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
  - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
  - The data is then normalized to controls (no inhibitor and high concentration of a known potent inhibitor) and the IC<sub>50</sub> value is calculated by fitting the data to a four-parameter logistic curve.

## Cellular Phosphorylation Assay

To assess the inhibitor's activity in a more physiologically relevant context, a cellular assay measuring the phosphorylation of a downstream target can be performed.

**Principle:** This assay quantifies the level of phosphorylation of a specific substrate of the target kinase within a cellular context. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates its cellular potency.

**Experimental Workflow:**

### Workflow for Cellular Phosphorylation Assay



[Click to download full resolution via product page](#)

Workflow for a typical cellular phosphorylation assay.

Detailed Steps:

- Cell Culture and Treatment:
  - Seed cells expressing the target kinase into a multi-well plate and culture until they reach the desired confluence.
  - Treat the cells with a serial dilution of **Envonalkib** for a specified time.
- Cell Lysis and Detection:
  - After treatment, lyse the cells to release the cellular proteins.
  - The level of phosphorylation of the target substrate is then measured using a detection method such as ELISA or Western blotting with a phospho-specific antibody.
- Data Analysis:
  - The signal from the detection method is quantified.
  - The cellular IC<sub>50</sub> value is determined by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.

## Signaling Pathway Context

**Envonalkib** primarily targets the ALK signaling pathway, which, when constitutively activated by genetic rearrangements, drives tumor growth in NSCLC. Understanding this pathway is key to appreciating the mechanism of action of **Envonalkib**.

## Simplified ALK Signaling Pathway

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Envonalkib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Oncological Breakthrough: Envonalkib Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- To cite this document: BenchChem. [Envonalkib's Selectivity Profile: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10827855#cross-reactivity-profile-of-envonalkib-against-other-tyrosine-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)